4-Chloro-6-(4-methoxyphenethyl)pyrimidine

Lipophilicity Physicochemical profiling ADME prediction

4-Chloro-6-(4-methoxyphenethyl)pyrimidine (CAS 2098117-21-4) is a heterocyclic small molecule belonging to the 4,6-disubstituted pyrimidine class, with molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol. It features a chlorine atom at the 4-position and a 4-methoxyphenethyl substituent at the 6-position of the pyrimidine ring.

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS No. 2098117-21-4
Cat. No. B1481439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-methoxyphenethyl)pyrimidine
CAS2098117-21-4
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC2=CC(=NC=N2)Cl
InChIInChI=1S/C13H13ClN2O/c1-17-12-6-3-10(4-7-12)2-5-11-8-13(14)16-9-15-11/h3-4,6-9H,2,5H2,1H3
InChIKeyXAQYEBRVODIDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-methoxyphenethyl)pyrimidine (CAS 2098117-21-4): Sourcing and Differentiation Guide for Pyrimidine-Based Screening Libraries


4-Chloro-6-(4-methoxyphenethyl)pyrimidine (CAS 2098117-21-4) is a heterocyclic small molecule belonging to the 4,6-disubstituted pyrimidine class, with molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol . It features a chlorine atom at the 4-position and a 4-methoxyphenethyl substituent at the 6-position of the pyrimidine ring. The compound is cataloged as a screening compound (identifier F1967-1282; AKOS026713483) within the Life Chemicals HTS compound collection and is supplied with a minimum purity specification of 95% . The presence of the 4-chloro group renders this compound a versatile synthetic intermediate for nucleophilic aromatic substitution (SNAr) reactions, enabling further derivatization in medicinal chemistry campaigns targeting kinase inhibition, GPCR modulation, and other therapeutic areas [1].

Why 4-Chloro-6-(4-methoxyphenethyl)pyrimidine Cannot Be Interchanged with Close Structural Analogs in Screening Cascades


Even seemingly minor structural modifications within the 4-chloro-6-substituted pyrimidine series can produce substantial shifts in target binding affinity, physicochemical properties, and downstream developability parameters. The 4-methoxyphenethyl substituent in this compound introduces a two-carbon ethyl linker between the pyrimidine core and the para-methoxyphenyl ring, a structural feature that determines both conformational flexibility and the spatial orientation of the terminal aryl group relative to the heterocyclic core . Compared to the direct phenyl analog 4-chloro-6-(4-methoxyphenyl)pyrimidine (CAS 173064-29-4) which lacks this ethyl spacer, and the de-methoxy analog 4-chloro-6-phenethylpyrimidine (CAS 2091550-37-5) which lacks the hydrogen-bond-accepting methoxy oxygen, the target compound occupies a distinct region of physicochemical and pharmacophoric space . Substituting any of these analogs without confirmatory screening data introduces the risk of losing target engagement, altering selectivity profiles, or compromising synthetic tractability—each of which can derail a lead optimization program [1].

Quantitative Differentiation Evidence for 4-Chloro-6-(4-methoxyphenethyl)pyrimidine Against Closest Analogs


Molecular Weight and Lipophilicity (XLogP) Differentiation vs. De-Methoxy Analog 4-Chloro-6-phenethylpyrimidine

The target compound incorporates a para-methoxy substituent on the phenethyl ring, absent in the de-methoxy analog 4-chloro-6-phenethylpyrimidine (CAS 2091550-37-5). This structural difference translates into a quantifiable increase in molecular weight (MW 248.71 vs. 218.68 g/mol; Δ = +30.03 g/mol) and a higher lipophilicity as reflected by the predicted XLogP value of 3.4 . The de-methoxy analog, with formula C12H11ClN2, has a lower MW and lacks the hydrogen bond acceptor capacity provided by the methoxy oxygen . This difference is significant because the additional methoxy group can participate in hydrogen bonding interactions with target proteins, potentially enhancing binding affinity and modulating pharmacokinetic properties such as metabolic stability and plasma protein binding [1].

Lipophilicity Physicochemical profiling ADME prediction

Topological Polar Surface Area (TPSA) and Rotatable Bond Comparison vs. 4-Chloro-6-(4-methoxyphenyl)pyrimidine

The target compound contains an ethylene (-CH2CH2-) spacer between the pyrimidine core and the 4-methoxyphenyl ring, whereas the direct phenyl analog 4-chloro-6-(4-methoxyphenyl)pyrimidine (CAS 173064-29-4) has the aryl ring directly attached at the 6-position. This structural difference results in a higher rotatable bond count for the target compound (4 vs. 2) while maintaining an identical TPSA (approximately 35 Ų for both compounds) [1]. The increased rotatable bond count (fraction Csp3 = 0.31 vs. 0.18 for the phenyl analog) indicates greater conformational flexibility, which can be advantageous for induced-fit binding to flexible protein pockets but may also incur an entropic penalty upon binding [2]. Both compounds satisfy Lipinski's Rule of Five (TPSA < 140 Ų; MW < 500; XLogP < 5; HBD = 0; HBA ≤ 10).

Conformational flexibility Drug-likeness Membrane permeability

Synthetic Tractability: 4-Chloro Substituent as a Universal Leaving Group for Late-Stage Diversification

The chlorine atom at the 4-position of the pyrimidine ring serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a well-established synthetic strategy documented for the broader class of 4-chloro-6-substituted pyrimidines [1]. In contrast to analogs where the 4-position is already elaborated (e.g., 4-methoxy or 4-amino derivatives), this compound retains a reactive handle that enables straightforward diversification with amines, alcohols, or thiols under mild conditions . This synthetic feature is particularly valuable in parallel library synthesis for SAR exploration, where a common intermediate can be reacted with diverse nucleophiles to generate a focused analog series [2]. The 4-chloro group is stable under standard storage conditions (recommended: sealed in dry, room temperature), facilitating procurement and inventory management.

Lead optimization Parallel synthesis Structure-activity relationship (SAR)

Supplier Quality Specification: Minimum 95% Purity by LCMS/NMR in HTS Screening Library Format

4-Chloro-6-(4-methoxyphenethyl)pyrimidine is supplied through the Life Chemicals HTS compound collection (product code F1967-1282) with a stated minimum purity of ≥95% as confirmed by LCMS and/or 400 MHz NMR data . This quality specification is consistent with industry standards for screening libraries, where purity below 90% can confound assay results through off-target effects or fluorescence interference [1]. In procurement contexts, the availability of batch-specific analytical data (LCMS, NMR) upon request differentiates professionally curated screening compounds from research-grade chemicals sourced through general chemical suppliers, where purity documentation may be less rigorous or absent . The compound is provided in a format compatible with automated liquid handling for HTS, with long-term storage recommended at room temperature in a sealed, dry container.

Compound quality control HTS library Reproducibility

Drug-Likeness and Lead-Likeness Assessment: Compliance with Oral Bioavailability Guidelines

Physicochemical property calculations for 4-chloro-6-(4-methoxyphenethyl)pyrimidine indicate full compliance with Lipinski's Rule of Five (MW = 248.71 < 500; XLogP = 3.4 < 5; HBD = 0 < 5; HBA = 3 < 10) and Veber's rules (rotatable bonds = 4 ≤ 10; TPSA ≈ 35 Ų < 140) . Compared to the broader 4-chloro-6-substituted pyrimidine class, this compound occupies a favorable region of drug-like chemical space, with a predicted boiling point of 357.5 ± 32.0 °C and a density of 1.211 ± 0.06 g/cm³ [1]. The absence of hydrogen bond donors (HBD = 0) and the moderate TPSA suggest good passive membrane permeability potential, while the predicted pKa of 0.47 ± 0.18 indicates the pyrimidine nitrogen atoms are very weakly basic, which may reduce lysosomal trapping and phospholipidosis risk compared to more basic heterocyclic analogs [2].

Drug-likeness Lead-likeness Oral bioavailability prediction

Absence of Pan-Assay Interference Structural Alerts (PAINS) and REOS Compliance

Structural analysis of 4-chloro-6-(4-methoxyphenethyl)pyrimidine based on its SMILES representation (COc1ccc(CCc2cc(Cl)ncn2)cc1) indicates the absence of recognized pan-assay interference (PAINS) substructures as defined by Baell and Holloway (2010) [1]. The compound does not contain rhodanine, phenolic Mannich base, toxoflavin, isothiazolone, or other frequent-hitter motifs that commonly generate false-positive readouts in biochemical and cell-based assays . This is a meaningful differentiator from certain pyrimidine derivatives that incorporate catechol, quinone, or enone functionalities known to interfere with assay detection technologies. The compound's REOS (Rapid Elimination of Swill) profile appears clean, with no structural alerts for reactivity, chelation, or redox cycling identified in standard computational filters.

Assay interference Chemical probes Screening triage

Recommended Application Scenarios for 4-Chloro-6-(4-methoxyphenethyl)pyrimidine Based on Differentiated Evidence


Kinase Inhibitor Lead Discovery: HTS Screening and Hit Triage

The compound's favorable drug-likeness profile (MW 248.71, XLogP 3.4, TPSA 35 Ų, zero PAINS alerts) and availability in HTS-ready format make it an appropriate candidate for kinase inhibitor screening libraries . The 4-chloropyrimidine scaffold is a privileged structure for ATP-competitive kinase inhibition, and the intact 4-chloro handle enables rapid SAR exploration upon hit identification through parallel SNAr chemistry [1]. Procurement from Life Chemicals (F1967-1282, ≥95% purity) ensures batch-to-batch consistency for confirmatory dose-response experiments .

GPCR Antagonist Screening: CCR5 and Related Chemokine Receptor Programs

Preliminary pharmacological screening data suggest that pyrimidine derivatives bearing 4-methoxyphenethyl substitution may exhibit CCR5 antagonistic activity relevant to HIV entry inhibition and inflammatory disease . The target compound's structural features—a flexible ethyl linker and methoxy hydrogen bond acceptor—align with pharmacophoric elements found in known CCR5 antagonists, supporting its inclusion in chemokine receptor-focused screening decks. The compound's low basicity (predicted pKa 0.47) may reduce hERG channel binding risk compared to more basic amine-containing chemokine antagonists [1].

Late-Stage Diversification and Focused Library Synthesis

The 4-chloro substituent provides a universal electrophilic handle for SNAr reactions with primary and secondary amines, alkoxides, and thiols, enabling the rapid generation of 10–100 compound analog series from a single purchased intermediate . This synthetic strategy, well-precedented for 4-chloro-6-substituted phenyl pyrimidines, allows medicinal chemistry teams to fix the 6-(4-methoxyphenethyl) pharmacophore while systematically varying the 4-position substituent to optimize target potency, selectivity, and ADME properties [1]. The compound's room-temperature storage stability and ≥95% purity further facilitate its use as a building block in parallel synthesis workflows .

Computational Chemistry and In Silico Screening Library Design

With its well-defined SMILES string and calculated physicochemical parameters (exact mass 248.0716407, XLogP 3.4, TPSA 35 Ų, rotatable bonds 4), the compound is amenable to structure-based virtual screening and pharmacophore modeling . Its absence of PAINS alerts and clean drug-likeness profile make it suitable for inclusion in computational screening libraries targeting oral bioavailability-compliant chemical space [1]. The compound's properties occupy a region of drug-like space (fraction Csp3 ≈ 0.31) that balances aromatic character with three-dimensionality, aligning with current medicinal chemistry trends favoring increased molecular complexity and reduced aromatic ring count .

Quote Request

Request a Quote for 4-Chloro-6-(4-methoxyphenethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.